molecular formula C17H18O4 B8690710 2-(2-Phenoxyethoxy)ethyl benzoate CAS No. 67845-81-2

2-(2-Phenoxyethoxy)ethyl benzoate

Cat. No.: B8690710
CAS No.: 67845-81-2
M. Wt: 286.32 g/mol
InChI Key: TZHGOJUYMUTMTF-UHFFFAOYSA-N
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Description

2-(2-Phenoxyethoxy)ethyl benzoate is an ester derivative of benzoic acid, characterized by a phenoxyethoxy-ethyl chain attached to the carboxylate group. Structurally, it shares similarities with other alkyl/aryl-substituted benzoates, such as 2-phenoxyethyl benzoate (C₁₅H₁₄O₃, molecular weight 242.26) , but differs in the extended ethoxy chain. The compound’s physicochemical properties (e.g., solubility, melting point) are influenced by the bulky phenoxyethoxy substituent, which enhances lipophilicity compared to simpler alkyl benzoates like methyl or ethyl benzoate .

Crystallographic data for analogous compounds, such as 2-phenoxyethyl benzoate, reveal monoclinic crystal systems (space group P2₁/c) with distinct intermolecular interactions, including π-π stacking and hydrogen bonding . These structural features are critical for applications in materials science and pharmaceuticals, where molecular packing affects stability and bioavailability.

Properties

CAS No.

67845-81-2

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

2-(2-phenoxyethoxy)ethyl benzoate

InChI

InChI=1S/C17H18O4/c18-17(15-7-3-1-4-8-15)21-14-12-19-11-13-20-16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

TZHGOJUYMUTMTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCOCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 2-(2-Phenoxyethoxy)ethyl Benzoate and Analogues

Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Properties
This compound C₁₉H₂₂O₅ ~330.38* Phenoxyethoxy-ethyl High lipophilicity, potential plasticizer
2-Phenoxyethyl benzoate C₁₅H₁₄O₃ 242.26 Phenoxyethyl Crystalline material, π-π interactions
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 Methoxy, ethyl ester Flavoring agent, soluble in ethanol
Ethyl 2-(benzyloxy)benzoate C₁₆H₁₆O₃ 256.30 Benzyloxy, ethyl ester Pharmaceutical intermediate
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 Dimethylamino, ethyl ester High reactivity in resin polymerization

*Estimated based on structural similarity to (C₂₅H₂₄N₄O₆, MW 476.48).

  • Lipophilicity: The phenoxyethoxy chain in this compound increases its log P value compared to shorter-chain derivatives like ethyl benzoate (log P ~1.3) or methyl benzoate (log P ~1.9) .
  • Solubility: Ethyl 2-methoxybenzoate exhibits higher solubility in polar solvents (e.g., ethanol) due to its methoxy group, whereas bulkier derivatives like 2-phenoxyethyl benzoate are more soluble in non-polar solvents .

Reactivity and Functional Performance

  • Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin cements compared to methacrylate-based esters, achieving higher degrees of conversion (75–90%) due to electron-donating substituents enhancing free-radical polymerization .
  • Thermal Stability: Benzoates with aromatic substituents (e.g., phenoxyethoxy) exhibit higher thermal stability than aliphatic derivatives, making them suitable for high-temperature applications .

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